molecular formula C17H16ClFN2O3S B2630117 N-(4-chlorophenyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide CAS No. 317377-90-5

N-(4-chlorophenyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2630117
CAS No.: 317377-90-5
M. Wt: 382.83
InChI Key: AEPZYGAXVVIMGB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using an amine and a carboxylic acid derivative.

    Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using a sulfonyl chloride and a base.

    Substitution Reactions: The chlorophenyl and fluorobenzenesulfonyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, sulfonyl chlorides, and bases (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications as an inhibitor of specific enzymes or receptors.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide
  • N-(4-fluorophenyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carboxamide
  • N-(4-bromophenyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide

Uniqueness

N-(4-chlorophenyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide is unique due to the specific combination of its functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-12-3-7-14(8-4-12)20-17(22)16-2-1-11-21(16)25(23,24)15-9-5-13(19)6-10-15/h3-10,16H,1-2,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPZYGAXVVIMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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